Mt KARI-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8FN5O3S2 |

|---|---|

Molecular Weight |

365.4 g/mol |

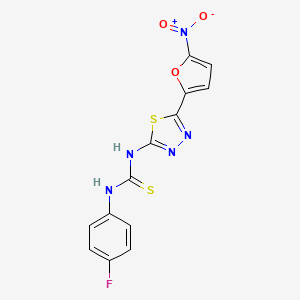

IUPAC Name |

1-(4-fluorophenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |

InChI |

InChI=1S/C13H8FN5O3S2/c14-7-1-3-8(4-2-7)15-12(23)16-13-18-17-11(24-13)9-5-6-10(22-9)19(20)21/h1-6H,(H2,15,16,18,23) |

InChI Key |

HDQHMZWYSJUDQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Function of Ketol-Acid Reductoisomerase (KARI) in Mycobacterium tuberculosis: A Technical Guide for Drug Development

Abstract

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in Mycobacterium tuberculosis (M. tuberculosis). This pathway is essential for the pathogen's survival, particularly under stress conditions such as low pH and starvation, but is absent in mammals. This inherent difference makes KARI a highly validated and attractive target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the enzyme's function, structure, and kinetics, along with detailed experimental protocols for its study and inhibitor screening, aiming to facilitate advanced research and drug discovery efforts against tuberculosis.

Introduction: The Strategic Importance of Targeting KARI

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new therapeutic agents with novel mechanisms of action[1]. The biosynthetic pathway for the essential amino acids valine, leucine, and isoleucine represents a promising area for drug discovery because it is present in bacteria but absent in their mammalian hosts[1][2][3].

KARI (EC 1.1.1.86) is the second enzyme in this pathway and is indispensable for the survival of M. tuberculosis[2][4]. Its inhibition leads to auxotrophy for BCAAs, which has been shown to attenuate virulence[4]. The enzyme's essentiality, coupled with its absence in humans, establishes it as a prime target for selective and potent inhibitors.

Biochemical Function and Catalytic Mechanism

M. tuberculosis KARI is a bifunctional enzyme that catalyzes two distinct reactions within a single active site: a metal-dependent alkyl migration (isomerization) followed by an NADPH-dependent reduction[5].

-

Isomerization: The enzyme first catalyzes the rearrangement of (S)-2-acetolactate (from the valine and leucine pathway) or (S)-2-aceto-2-hydroxybutyrate (from the isoleucine pathway) into their respective 2-keto-3-hydroxy intermediates. This step is dependent on the presence of two Mg²⁺ ions in the active site.

-

Reduction: The intermediate 2-ketoacid is then reduced by NADPH to yield (R)-2,3-dihydroxy-isovalerate or (R)-2,3-dihydroxy-3-methylvalerate, respectively[3][5].

The typical KARI found in M. tuberculosis H37Rv is a Class I enzyme, characterized by a shorter amino acid sequence (approx. 337 residues) and a strict preference for NADPH as the reducing cofactor[1].

Structural Biology of M. tuberculosis KARI

The crystal structure of M. tuberculosis KARI has been solved to a high resolution, providing critical insights for structure-based drug design.

| Parameter | Value | Reference |

| PDB Accession Code | 4YPO | [2][4] |

| Resolution | 1.00 Å | [2] |

| Method | X-Ray Diffraction | [2] |

| Ligands | 2x Mg²⁺ ions | [2][4] |

The structure reveals a dimeric enzyme with each monomer containing an N-terminal domain that binds NADPH and a C-terminal domain that houses the active site with two magnesium ions[2][6]. The active site is solvent-accessible, and a significant conformational change, involving the movement of the N-terminal domain towards the C-terminal domain, is believed to occur upon substrate and cofactor binding to enclose the active site for catalysis[3][6].

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic behavior of Mtb KARI is fundamental for designing effective inhibitors. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Kinetic Parameters of M. tuberculosis KARI

| Substrate/Cofactor | Enzyme Variant | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| 2-Acetolactate | Mtb KARI (Class I) | 110 ± 4 | 1.4 ± 0.02 | 1.27 x 10⁴ | [1] |

| 3-hydroxy-3-methyl-2-ketobutyrate | Mtb KARI-II (Class II) | 301.30 ± 7.7 | 201.17 ± 61.39 | 6.68 x 10⁵ | [1] |

| NADPH | Mtb KARI-II (Class II) | 250 ± 30 | 2.23 ± 0.1 | 8.92 x 10³ | [1] |

| NADH | Mtb KARI-II (Class II) | 488.76 ± 57.04 | 71.5 ± 4.77 | 1.46 x 10⁵ | [1] |

Note: Mtb KARI-II is an unusual Class II variant found in a specific M. tuberculosis strain and shows different cofactor preferences compared to the typical Class I enzyme found in H37Rv.

Table 2: Known Inhibitors of M. tuberculosis KARI

| Inhibitor | Type of Inhibition | Ki | IC₅₀ | Reference |

| MMV553002 (E4) | Not specified | 153 ± 25 nM | 0.8 µM (cell-based) | [7][8] |

| MMV688950 (E10) | Not specified | 38.4 ± 5.5 nM | >128 µM (cell-based) | [7] |

| 3-(methylsulfonyl)-2-oxopropanic acid | Potent Inhibitor | Not specified | Not specified | [7][8] |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Transition State Analog | Not specified | Not specified | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental strategies is crucial for research planning.

Caption: Role of KARI in the BCAA biosynthesis pathway.

Caption: Standard workflow for Mtb KARI inhibitor discovery.

Caption: Rationale for KARI as a selective anti-TB drug target.

Detailed Experimental Protocols

Recombinant Mtb KARI Expression and Purification

This protocol is a synthesized methodology based on standard practices for expressing mycobacterial proteins in E. coli.

-

Gene Cloning:

-

Amplify the ilvC gene (Rv3001c) from M. tuberculosis H37Rv genomic DNA using PCR.

-

Incorporate restriction sites (e.g., BamHI and HindIII) into the primers for cloning.

-

Ligate the PCR product into an expression vector, such as pET-28a(+), which provides an N-terminal His₆-tag for purification.

-

Verify the sequence of the resulting plasmid.

-

-

Protein Expression:

-

Transform the expression plasmid into E. coli BL21 (DE3) cells.

-

Grow a 1 L culture in LB broth containing appropriate antibiotics (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue incubation at 18°C for 18-20 hours with shaking[9].

-

-

Cell Lysis and Clarification:

-

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 10% glycerol).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Purification (IMAC):

-

Load the clarified supernatant onto a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

-

Elute the His-tagged KARI protein with a linear gradient of imidazole (20-300 mM) in elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)[9][10].

-

Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions.

-

-

Final Steps:

-

Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 500 mM MgCl₂, 10% glycerol) to remove imidazole and for stability[11].

-

Measure the protein concentration (e.g., using a Direct Detect or Bradford assay), aliquot, and store at -80°C.

-

KARI Enzyme Activity Assay (Spectrophotometric)

This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

MgCl₂ solution: 1 M stock.

-

NADPH solution: 10 mM stock in assay buffer.

-

Substrate solution: (S)-2-acetolactate, 100 mM stock.

-

Purified Mtb KARI enzyme.

-

-

Procedure:

-

The standard assay is performed at 25°C in a 96-well plate or a cuvette-based spectrophotometer[11][12].

-

Prepare a reaction mixture in a final volume of 200 µL containing:

-

Initiate the reaction by adding the enzyme to the mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADPH oxidation is linear during the initial phase of the reaction.

-

-

Data Analysis:

-

Calculate the reaction velocity using the Beer-Lambert law, with an extinction coefficient for NADPH of 6220 M⁻¹cm⁻¹[1].

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., Prism) to determine Km and Vmax[11][12].

-

Calculate kcat by dividing Vmax by the total enzyme concentration ([E]T).

-

Inhibitor Screening and IC₅₀/Kᵢ Determination

-

Initial Screening:

-

Perform the KARI activity assay as described above using a fixed, near-Km concentration of 2-acetolactate.

-

Add compounds from a chemical library at a single high concentration (e.g., 10-100 µM).

-

Identify "hits" as compounds that cause a significant (e.g., >50%) reduction in enzyme activity compared to a DMSO control.

-

-

IC₅₀ Determination:

-

For each hit compound, perform the activity assay with a range of inhibitor concentrations (e.g., 8-10 points in a semi-log dilution series).

-

Keep the concentrations of substrate (at Km) and NADPH constant.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

-

Kᵢ Determination:

-

To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform a full kinetic analysis.

-

Measure the initial reaction velocities at several fixed inhibitor concentrations, while varying the concentration of the substrate (2-acetolactate).

-

Analyze the data globally using appropriate models for different inhibition types or visualize using a Lineweaver-Burk plot. The Kᵢ can be calculated from these fits.

-

Conclusion and Future Outlook

Mycobacterium tuberculosis ketol-acid reductoisomerase is a highly credible and well-validated target for novel anti-tubercular drug discovery. Its essential role in the BCAA pathway, combined with its absence in humans, provides a clear therapeutic window. This guide has consolidated the core functional, structural, and kinetic knowledge of Mtb KARI and provided detailed protocols to empower further research. Future efforts should focus on leveraging the high-resolution structural data for the rational design of potent and specific inhibitors. The identification of compounds with novel scaffolds, such as those from the Medicines for Malaria Venture Pathogen Box, demonstrates that unexplored chemical space holds promise for developing next-generation drugs to combat the global threat of tuberculosis.

References

- 1. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wwPDB: pdb_00004ypo [wwpdb.org]

- 5. uniprot.org [uniprot.org]

- 6. NADH/NADPH bi-cofactor-utilizing and thermoactive ketol-acid reductoisomerase from Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-depth Technical Guide to the Structure and Mechanism of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. As this pathway is absent in humans, Mt KARI represents a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the structure, mechanism, and inhibition of Mt KARI, intended to support research and drug discovery efforts. Detailed experimental protocols for key assays are provided, alongside a curated summary of kinetic and inhibitory data. Visualizations of the BCAA pathway, the enzymatic mechanism, and experimental workflows are presented to facilitate a deeper understanding of this essential enzyme.

Introduction

Mycobacterium tuberculosis remains a leading cause of mortality from an infectious agent worldwide, with the emergence of multidrug-resistant strains necessitating the discovery of new therapeutic targets. The biosynthetic pathway for the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine is essential for the growth and survival of M. tuberculosis but is not present in mammals, making the enzymes of this pathway attractive targets for drug development.[1]

Ketol-acid reductoisomerase (KARI), the second enzyme in the BCAA pathway, is a bifunctional enzyme that catalyzes a two-step reaction: an Mg²⁺-dependent alkyl migration (isomerization) followed by an NAD(P)H-dependent reduction.[2] This guide focuses on the KARI enzyme from Mycobacterium tuberculosis (Mt KARI), providing a detailed examination of its structure, catalytic mechanism, and interactions with inhibitors.

Structural Overview of Mt KARI

Mt KARI is a class I ketol-acid reductoisomerase, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[1] It is a dimeric enzyme, with each monomer consisting of two principal domains:

-

N-terminal Rossmann-fold Domain: This domain is responsible for binding the NADPH cofactor.

-

C-terminal α-helical Domain: This domain contributes to the formation of the active site and is involved in substrate binding and catalysis.[2]

The active site is located at the interface of these two domains. The binding of both the Mg²⁺ ion and the NADPH cofactor is crucial for catalysis and induces conformational changes that modulate the accessibility and geometry of the active site. In the absence of NADPH, the active site of Mt KARI is in an "open" conformation, which becomes "closed" upon cofactor binding, creating a suitable environment for the substrate.

Crystal structures of KARI from homologous organisms, such as Staphylococcus aureus (Sa KARI), which shares high sequence identity with Mt KARI, have been resolved to high resolution, providing valuable insights into the active site architecture and inhibitor binding modes. For instance, the structure of Sa KARI in complex with the inhibitor MMV553002 (hydrolyzed form), NADPH, and Mg²⁺ has been determined at 1.72 Å resolution.[3][4]

Catalytic Mechanism of Mt KARI

The reaction catalyzed by Mt KARI is a complex process involving two distinct chemical transformations within a single active site. The enzyme converts (S)-2-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate, a precursor for valine and leucine biosynthesis. The two-step mechanism is as follows:

-

Isomerization (Alkyl Migration): The substrate, (S)-2-acetolactate, binds to the active site, coordinating with the essential Mg²⁺ ion. An alkyl migration then occurs, converting 2-acetolactate into the intermediate 3-hydroxy-3-methyl-2-oxobutyrate (HMKB).[1] This isomerization step has an unfavorable equilibrium, necessitating the subsequent reduction step to drive the reaction forward.[5]

-

Reduction: The keto group of the HMKB intermediate is then reduced by a hydride transfer from the bound NADPH cofactor, yielding the final product, (R)-2,3-dihydroxy-3-methylbutanoate.[1][2]

The active site contains several conserved polar amino acid residues that are critical for catalysis. While the specific residues in Mt KARI are inferred from homologous structures, studies on E. coli KARI have identified key residues involved in metal ion coordination and acid-base catalysis.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of Mt KARI and its variants have been characterized, providing insights into its catalytic efficiency and substrate specificity.

| Enzyme | Substrate | Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mt KARI | (S)-2-acetolactate | NADPH | 110 ± 4 | 1.4 ± 0.02 | 1.27 x 10⁴ | [5] |

| MtKARI-II | (S)-2-acetolactate | NADPH | 488.76 ± 57.04 | 71.5 ± 4.77 | 1.46 x 10⁵ | [6] |

| MtKARI-II | (S)-2-acetolactate | NADH | - | - | - | [6] |

| MtKARI-II | HMKB | NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | 6.68 x 10⁵ | [6] |

| MtKARI-II | HMKB | NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | 1.42 x 10⁵ | [6] |

Inhibitor Binding and Potency

A number of inhibitors targeting Mt KARI have been identified and characterized, with their binding affinities and inhibitory constants determined.

| Inhibitor | Inhibition Type | Ki (nM) | IC₅₀ (μM) | Reference |

| MMV553002 | - | < 200 | 0.8 | [4] |

| 3-(methylsulfonyl)-2-oxopropanic acid | - | 531 | - | [7] |

| NSC116565 | Time-dependent | 95.4 | - | [7] |

| 1f (pyrimidinedione analog) | Competitive (AL & NADPH), Time-dependent | 23.3 | - | [8] |

| E4 | - | 153 ± 25 | - | [9] |

| E10 | - | 38.4 ± 5.5 | - | [9] |

| IpOHA | Competitive | 26 | - | [10] |

| Hoe 704 | Competitive | 300 | - | [10] |

| CPD | Competitive | 3030 | - | [10] |

| Mt KARI-IN-5 | - | 4720 | - | [11] |

Experimental Protocols

Mt KARI Enzyme Assay

Principle: The activity of Mt KARI is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified Mt KARI enzyme

-

1 M Tris-HCl, pH 8.0

-

1 M MgCl₂

-

10 mM NADPH in 100 mM Tris-HCl, pH 8.0

-

100 mM (S)-2-acetolactate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 0.2 mM NADPH.

-

Add the purified Mt KARI enzyme to the reaction mixture to a final concentration of 100 nM.

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding (S)-2-acetolactate to a final concentration of 1.2 mM.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).

Inhibitor Screening Assay

Principle: Potential inhibitors are screened for their ability to reduce the catalytic activity of Mt KARI.

Procedure:

-

Follow the enzyme assay protocol as described above.

-

Prior to the addition of the substrate, add the potential inhibitor at a desired concentration (e.g., 10 μM) to the reaction mixture containing the enzyme, buffer, MgCl₂, and NADPH.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate and monitor the reaction rate.

-

Compare the inhibited reaction rate to an uninhibited control to determine the percentage of inhibition.

-

For potent inhibitors, determine the IC₅₀ value by performing the assay with a range of inhibitor concentrations.

Protein Crystallization (Hanging Drop Vapor Diffusion)

Principle: A drop containing a mixture of purified protein and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution, leading to a gradual increase in protein concentration and, ideally, the formation of crystals.[3][12][13]

Materials:

-

Purified Mt KARI (concentrated to 10-20 mg/mL)

-

Crystallization screening solutions (various precipitants, buffers, and salts)

-

24-well crystallization plates

-

Siliconized cover slips

-

Grease for sealing the wells

Procedure:

-

Pipette 500 μL of a crystallization screen solution into the reservoir of a well in a 24-well plate.

-

On a siliconized cover slip, mix 1-2 μL of the concentrated protein solution with 1-2 μL of the reservoir solution.

-

Invert the cover slip and place it over the well, sealing it with grease to create a closed system.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe for crystal growth under a microscope.

-

Once crystals are obtained, they can be cryo-protected and used for X-ray diffraction analysis.

Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][14]

Procedure:

-

Prepare solutions of the purified Mt KARI enzyme and the inhibitor in the same buffer.

-

Load the enzyme solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat changes.

-

The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to enzyme.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

Caption: Overview of the branched-chain amino acid biosynthesis pathway in M. tuberculosis.

Mt KARI Catalytic Mechanism

Caption: The two-step catalytic mechanism of Mt KARI.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the identification and characterization of Mt KARI inhibitors.

Conclusion

Mt KARI is a well-validated target for the development of new anti-tubercular drugs. Its essential role in the BCAA biosynthesis pathway, coupled with its absence in humans, makes it an ideal candidate for targeted therapeutic intervention. This guide has provided a detailed overview of the structure, function, and inhibition of Mt KARI, along with practical experimental protocols and curated quantitative data. It is hoped that this comprehensive resource will aid researchers in their efforts to develop novel and effective treatments for tuberculosis.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 4. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 13. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

Mt KARI as a novel drug target for tuberculosis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health threat, urgently necessitating the discovery of novel drug targets and therapeutic agents. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for the survival of Mtb but absent in humans, has emerged as a promising area for the development of new anti-tuberculosis drugs. Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, is a particularly attractive target for drug discovery.

This technical guide provides a comprehensive overview of Mt-KARI, including its biochemical function, and its role in the Mtb lifecycle. It details experimental protocols for studying the enzyme and its inhibitors, presents quantitative data on known inhibitors, and visualizes key pathways and workflows to aid in the rational design of novel anti-tuberculosis therapeutics targeting Mt-KARI.

The Branched-Chain Amino Acid Biosynthesis Pathway

Mt-KARI (EC 1.1.1.86) is a critical enzyme in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine. This pathway is initiated from pyruvate and threonine. KARI catalyzes the Mg2+- and NADPH-dependent conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate and 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate.[1][2] The essentiality of this pathway for Mtb survival, coupled with its absence in mammals, makes KARI an ideal target for selective inhibitors with potentially low host toxicity.[3][4]

Quantitative Data on Mt-KARI Inhibitors

A number of inhibitors targeting Mt-KARI have been identified through various screening and design strategies. The following tables summarize the quantitative data for some of the most potent and well-characterized inhibitors.

Table 1: In Vitro Enzyme Inhibition Data for Mt-KARI Inhibitors

| Compound | Inhibition Constant (Ki) | IC50 | Inhibition Mode | Reference(s) |

| NSC116565 | 95.4 nM | - | Time-dependent, Competitive | [3][5] |

| 1f (pyrimidinedione) | 23.3 nM | - | Time-dependent, Competitive with AL and NADPH | [6][7] |

| 151f (phenyl derivative of NSC116565) | 8 nM | - | Competitive | [3] |

| NR-107 | - | 18.47 µM | - | [8] |

| ASIM-F | - | 27.02 µM | - | [8] |

| 3-(methylsulfonyl)-2-oxopropanic acid | 531 nM | - | - | [3] |

| IpOHA | 26 nM | - | Slow and tight-binding | [9] |

| Hoe 704 | 300 nM | - | Reversible | [9] |

| CPD | 3.03 µM | - | Reversible | [9] |

| Compound 5b | 19.7 nM | - | Slow and tight-binding | [10] |

Table 2: Anti-mycobacterial Activity of Mt-KARI Inhibitors

| Compound | Minimum Inhibitory Concentration (MIC90) | MIC50 | Reference(s) |

| NSC116565 | 20 µM (virulent Mtb) | 2.93 µM (H37Ra), 6.06 µM (H37Rv) | [3][5] |

| 1f (pyrimidinedione) | 12.7 µM (Mtb H37Rv) | - | [6][11] |

| 151f (phenyl derivative of NSC116565) | 18 µM (virulent Mtb) | - | [3] |

| 2-aminophenol | 1.10 µM | - | [3] |

| Prodrug of Compound 5b | 2.32 µM (H37Rv) | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of Mt-KARI and the development of its inhibitors. The following sections provide step-by-step protocols for key experiments.

Recombinant Mt-KARI Expression and Purification

-

Cloning and Expression:

-

The gene encoding Mt-KARI is cloned into an expression vector, such as pET-21a(+), often with a C-terminal His-tag for purification.

-

The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB broth and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Purification:

-

The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged Mt-KARI is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purification can be achieved by size-exclusion chromatography to remove aggregates and other impurities.

-

Protein purity is assessed by SDS-PAGE.

-

Mt-KARI Enzyme Activity Assay

The activity of Mt-KARI is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]

-

Reaction Mixture:

-

Assay Procedure:

-

The reaction is initiated by the addition of the substrate.

-

The decrease in absorbance at 340 nm is monitored spectrophotometrically at a constant temperature (e.g., 25°C).

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1).

-

-

Data Analysis:

-

Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

-

For inhibitor studies, various concentrations of the inhibitor are included in the reaction mixture, and the type of inhibition and the inhibition constant (Ki) are determined using appropriate kinetic models (e.g., Lineweaver-Burk plots).

-

High-Throughput Screening (HTS) for Mt-KARI Inhibitors

A high-throughput screening assay can be adapted from the enzyme activity assay to screen large compound libraries.

-

Assay Miniaturization:

-

The enzyme activity assay is adapted for a 384-well microplate format.

-

Final assay volumes are typically in the range of 30-50 µL.[10]

-

-

Compound Screening:

-

A compound library is screened at a fixed concentration (e.g., 10-100 µM).[4]

-

Positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls are included on each plate.

-

-

Data Acquisition and Analysis:

-

The rate of NADPH oxidation is measured using a microplate reader.

-

The percentage of inhibition for each compound is calculated relative to the controls.

-

Hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).

-

-

Hit Confirmation and Characterization:

-

Primary hits are re-tested to confirm their activity.

-

Dose-response curves are generated to determine the IC50 values of the confirmed hits.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor binding to Mt-KARI.

-

Sample Preparation:

-

Purified Mt-KARI and the inhibitor are extensively dialyzed against the same buffer to minimize heats of dilution.

-

The concentrations of the protein and inhibitor are accurately determined.

-

-

ITC Experiment:

-

The ITC cell is filled with the Mt-KARI solution (e.g., 20-50 µM).

-

The injection syringe is filled with the inhibitor solution at a concentration 10-20 times that of the protein.

-

A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

X-ray Crystallography

Determining the crystal structure of Mt-KARI in complex with an inhibitor provides crucial insights into the binding mode and facilitates structure-based drug design.

-

Complex Formation:

-

Purified Mt-KARI is incubated with the inhibitor at a molar excess to ensure saturation of the binding sites.

-

-

Crystallization:

-

The protein-inhibitor complex is subjected to crystallization screening using various crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Vapor diffusion (hanging or sitting drop) is a commonly used method.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known KARI structure as a search model.

-

The inhibitor is modeled into the electron density map, and the structure is refined.

-

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1]

-

Assay Setup:

-

The assay is performed in a 96-well microplate.

-

Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC or ADC.

-

-

Inoculation:

-

An Mtb culture is grown to mid-log phase and diluted to a standardized inoculum size.

-

Each well is inoculated with the Mtb suspension.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

-

Incubation:

-

The plates are incubated at 37°C for 5-7 days.

-

-

Reading Results:

-

Alamar Blue reagent is added to each well.

-

The plates are re-incubated for 24-48 hours.

-

A color change from blue (no growth) to pink (growth) indicates mycobacterial viability.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.[6]

-

Logical Relationships in Mt-KARI Drug Discovery

The discovery of novel Mt-KARI inhibitors follows a logical progression from initial screening to lead optimization.

Conclusion

Mt-KARI stands out as a highly promising and validated target for the development of novel anti-tuberculosis drugs. Its essential role in the Mtb branched-chain amino acid biosynthesis pathway and its absence in humans provide a clear therapeutic window. The availability of robust biochemical and whole-cell screening assays, coupled with structural biology and biophysical techniques, has enabled the identification and characterization of several potent inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the potential of targeting Mt-KARI. Future efforts in structure-based drug design and lead optimization, guided by the principles outlined herein, are poised to deliver novel clinical candidates to combat the growing threat of drug-resistant tuberculosis.

References

- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 9. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of inhibitors targeting Ketol-Acid Reductoisomerase (KARI) from Mycobacterium tuberculosis (Mt), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. Due to the absence of this pathway in humans, Mt KARI represents a promising target for the development of novel anti-tuberculosis therapeutics.[1] While specific public data for a compound designated "Mt KARI-IN-4" is not available in the reviewed literature, this document will detail the binding affinities of other known Mt KARI inhibitors, outline the experimental protocols for their characterization, and provide visual representations of the relevant biological pathway and experimental workflows.

Quantitative Data on Mt KARI Inhibitors

The binding affinities of various compounds for Mt KARI have been determined, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity, independent of substrate concentration.[2][3] The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is dependent on experimental conditions, including substrate concentration.[2][4]

Below is a summary of publicly available binding data for several Mt KARI inhibitors.

| Inhibitor Name/Identifier | Ki Value (nM) | IC50 Value (µM) | Notes |

| NSC116565 | 95.4 | - | A potent, slow-binding inhibitor. |

| 151f (phenyl derivative of NSC116565) | 8 | - | More potent analogue of NSC116565. |

| 1f (a pyrimidinedione) | 23.3 | - | Competitive and time-dependent inhibitor.[5] |

| 3-(methylsulfonyl)-2-oxopropanic acid | 531 | - | Hydrolyzed product of MMV553002. |

| MMV688271 (E10) | 38.4 | - | Identified from the Medicines for Malaria Venture Pathogen Box.[6] |

| MMV553002 (E4) | 153 | - | Identified from the Medicines for Malaria Venture Pathogen Box.[6] |

| NR-107 | - | 18.47 | Identified through virtual screening.[2][7] |

| ASIM-F | - | 27.02 | Identified through virtual screening.[2][7] |

Experimental Protocols for Ki Determination

The determination of the Ki value for a competitive inhibitor of Mt KARI typically involves a series of enzyme activity assays performed under steady-state conditions.[8] The following protocol is a generalized procedure based on standard enzymology practices.

1. Reagents and Buffers:

-

Enzyme: Purified recombinant Mt KARI.

-

Substrate: 2-acetolactate.

-

Cofactor: NADPH.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 4 mM MgCl2.[9]

-

Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

2. Enzyme Activity Assay: The activity of Mt KARI is typically monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9]

-

Standard Reaction Mixture: The assay is performed in a quartz cuvette or a 96-well plate. A typical reaction mixture contains the assay buffer, a fixed concentration of Mt KARI, and a fixed concentration of NADPH (e.g., 0.2 mM).[9]

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-acetolactate.

-

Data Acquisition: The change in absorbance at 340 nm is recorded over time to determine the initial velocity (V) of the reaction.

3. Determination of Michaelis-Menten Constants (Km and Vmax): Before determining the Ki of an inhibitor, the Michaelis-Menten constants for the substrate must be determined.

-

A series of enzyme activity assays are performed with varying concentrations of 2-acetolactate while keeping the enzyme and NADPH concentrations constant.

-

The initial velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).

4. Determination of IC50:

-

Enzyme activity is measured at a fixed substrate concentration (typically at or below the Km value) in the presence of varying concentrations of the inhibitor.

-

The initial velocities are plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

5. Determination of Ki for a Competitive Inhibitor:

-

Substrate-velocity curves are generated in the presence of several different fixed concentrations of the inhibitor.

-

The data are globally fitted to the equation for competitive inhibition using non-linear regression analysis.

-

Alternatively, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value if the mechanism of inhibition is known to be competitive:[2]

-

Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the substrate concentration used in the IC50 determination and Km is the Michaelis-Menten constant for the substrate.

-

Visualizations

The following diagrams illustrate the biological context of Mt KARI and the general workflow for assessing the potency of its inhibitors.

Caption: Mt KARI is the second enzyme in the BCAA pathway.

Caption: Workflow for determining IC50 and Ki values.

References

- 1. mdpi.com [mdpi.com]

- 2. courses.edx.org [courses.edx.org]

- 3. cdn.graphpad.com [cdn.graphpad.com]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: Biosynthesis of amino acids - Mycobacterium tuberculosis CDC1551 [kegg.jp]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Vitro Efficacy of Mt KARI-IN-4 Against Mycobacterium tuberculosis H37Rv: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the in vitro activity of Mt KARI-IN-4, a potent inhibitor of Mycobacterium tuberculosis (Mtb) Ketol-acid reductoisomerase (KARI), against the virulent Mtb H37Rv strain. This document outlines the quantitative inhibitory data, comprehensive experimental protocols for determination of the Minimum Inhibitory Concentration (MIC), and a visual representation of the experimental workflow.

Core Data Presentation: In Vitro Activity of Mt KARI Inhibitors

The in vitro activity of this compound and other relevant KARI inhibitors against the Mtb H37Rv strain is summarized below. This data highlights the potency of these compounds in inhibiting mycobacterial growth.

| Compound | Target | MIC (μM) vs Mtb H37Rv | Ki (μM) | Cytotoxicity (IC50) |

| This compound (compound 5c) | Mt KARI | 0.78 [1] | 5.48[1] | > 72 μg/mL (HEK cells)[1] |

| Mt KARI-IN-5 (compound 6c) | Mt KARI | 1.56[2] | 4.72[2] | > 64 μg/mL (HEK cells)[2] |

| Mt KARI-IN-1 | Mt KARI | Not Reported | 3.06[3] | Not Reported |

| Pyrimidinedione 1f | Mt KARI | 12.7[4] | 0.0233 | Not Reported |

| Compound 16 | Mt KARI | 2.06 ± 0.91[5] | 3.06[5] | Low against RAW 264.7 cells[5] |

Mechanism of Action: Targeting Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis.[5][6] This pathway is essential for the bacterium's survival and is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs.[5][7] this compound exerts its antimycobacterial effect by inhibiting this enzyme, thereby disrupting the synthesis of essential amino acids and impeding bacterial growth.

Experimental Protocols: MIC Determination via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) of this compound against Mtb H37Rv is determined using a standardized broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol. This method provides a quantitative measure of the compound's inhibitory activity.

1. Preparation of Mycobacterial Inoculum:

-

A pure culture of M. tuberculosis H37Rv is grown on Middlebrook 7H11 agar.

-

Colonies are harvested and suspended in sterile water containing glass beads.

-

The suspension is vortexed to ensure a homogenous single-cell suspension.

-

The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Microtiter Plates:

-

A 96-well U-bottom microtiter plate is used for the assay.

-

The test compound, this compound, is serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a range of final concentrations.

-

Each well of the microtiter plate receives 100 µL of the appropriate drug dilution.

-

Control wells are included: a drug-free growth control and a sterility control (broth only).

3. Inoculation and Incubation:

-

Each well (excluding the sterility control) is inoculated with 100 µL of the prepared Mtb H37Rv suspension.

-

The final volume in each well is 200 µL.

-

The plate is sealed and incubated at 37°C for 7 to 14 days.

4. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of Mtb H37Rv.

-

Visual inspection is aided by the use of an inverted mirror.

-

Alternatively, a growth indicator such as resazurin can be added to the wells. A color change from blue to pink indicates bacterial growth, and the MIC is the lowest drug concentration that prevents this color change.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) value for this compound against M. tuberculosis H37Rv.

Caption: Experimental workflow for MIC determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and evaluation of novel Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors as therapeutic drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

Unveiling the Active Site of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase: A Structural and Mechanistic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mt), making it a prime target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive structural and mechanistic analysis of the Mt KARI active site, integrating crystallographic data, kinetic parameters, and inhibition studies. Detailed experimental protocols and visual representations of key processes are presented to facilitate a deeper understanding of the enzyme's function and to aid in the rational design of potent inhibitors.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the identification of new drug targets. The branched-chain amino acid biosynthesis pathway, essential for bacteria but absent in humans, presents a promising avenue for selective drug design. Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the conversion of 2-acetolactate or 2-aceto-2-hydroxybutyrate to their corresponding 2,3-dihydroxy-3-alkylbutyrate products in a Mg²⁺- and NADPH-dependent reaction.[1][2] This bifunctional enzyme performs both an isomerization via an alkyl migration and a subsequent reduction of a 2-ketoacid intermediate within a single active site.[3][4] Understanding the intricate details of the Mt KARI active site is paramount for the development of effective inhibitors.

Structural Analysis of the Mt KARI Active Site

The crystal structure of Mycobacterium tuberculosis KARI (Mt KARI) has been determined at a high resolution of 1.0 Å, providing unprecedented insight into its active site architecture (PDB ID: 4YPO).[1][2] Mt KARI is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[5]

The active site is solvent-accessible and features two essential magnesium ions.[1][2] In the apoenzyme structure, these two metal ions are separated by a distance of 4.7 Å.[1][2] The binding of the cofactor NADPH and a transition state analog, N-hydroxy-N-isopropyloxamate (IpOHA), induces a significant conformational change, leading to a reduction in the metal-metal distance to 3.5 Å.[1] This inherent flexibility is critical for catalysis.[1][2]

The active site is lined with eight conserved polar amino acids that play crucial roles in both the isomerization and reductase activities.[3][4] Site-directed mutagenesis studies have revealed that several of these residues are essential for the isomerase function, while their mutation can still permit reductase activity.[3][4]

Quantitative Structural Data

| Parameter | Value | Reference |

| PDB ID | 4YPO | [1][2] |

| Resolution | 1.0 Å | [1][2] |

| Rfree | 0.163 | [1][2] |

| Metal Cofactors | 2x Mg²⁺ | [1] |

| Mg²⁺-Mg²⁺ Distance (Apo) | 4.7 Å | [1][2] |

| Mg²⁺-Mg²⁺ Distance (Substrate-bound) | 3.5 Å | [1] |

Catalytic Mechanism

The reaction catalyzed by KARI is a complex, two-step process that occurs within a single active site without the release of the intermediate.[3][4][6]

-

Isomerization: The first step involves an Mg²⁺-dependent alkyl migration of the substrate, 2-acetolactate, to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[5][6] This isomerization has a highly unfavorable equilibrium constant.[3][4]

-

Reduction: The second step is the NADPH-dependent reduction of the 2-ketoacid intermediate to yield the final product, (2R)-2,3-dihydroxy-3-isovalerate.[5][7] The direct reduction of a transition state formed during isomerization is thought to be necessary to overcome the unfavorable equilibrium of the first step.[3][4]

Steady-state kinetic analysis of the E. coli enzyme, which is mechanistically similar, suggests an ordered pathway where NADPH binds before the acetolactate substrate.[8]

Catalytic cycle of Mt KARI.

Inhibition of Mt KARI

The essentiality of KARI for M. tuberculosis makes it an attractive target for inhibitor development. Several classes of inhibitors have been identified and characterized.

Known Inhibitors and their Kinetic Parameters

| Inhibitor | Type | Ki | IC50 | Reference |

| N-hydroxy-N-isopropyloxamate (IpOHA) | Transition State Analog | - | - | [1] |

| 3-((methylsulfonyl)methyl)-2H-benzo[b][1][2]oxazin-2-one (MMV553002) | - | < 200 nM | 0.8 µM (in Mt cells) | [9][10] |

| 3-(methylsulfonyl)-2-oxopropanic acid | Hydrolyzed product of MMV553002 | Potent Inhibitor | - | [9][10] |

| Pyrimidinedione (1f) | Competitive (time-dependent) | 23.3 nM | - | [11] |

| Cyclopropane-1,1-dicarboxylate (CPD) | Reversible | 3.03 µM | - | [12] |

| Hoe 704 | Reversible | More potent than CPD | - | [12] |

| Unnamed Compound Library Hits | - | 3 - 4 µM | - | [13] |

Experimental Protocols

X-ray Crystallography of Mt KARI

A detailed protocol for the crystallization and structure determination of Mt KARI can be adapted from the study by Bisson et al. (2016).

-

Protein Expression and Purification: Recombinant Mt KARI is expressed in E. coli and purified using a combination of affinity and size-exclusion chromatography.

-

Crystallization: Crystals of Mt KARI are grown using the hanging-drop vapor-diffusion method. A typical crystallization condition consists of mixing the protein solution with a reservoir solution containing a precipitant (e.g., PEG 3350), a buffer (e.g., Tris-HCl), and a salt (e.g., magnesium chloride).

-

Data Collection: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known KARI structure as a search model. The model is then refined using software such as PHENIX and Coot.

Workflow for X-ray crystallography.

Enzyme Kinetics Assay

KARI activity can be monitored continuously by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, NADPH, and the purified Mt KARI enzyme.

-

Initiation: The reaction is initiated by the addition of the substrate (e.g., 2-acetolactate).

-

Data Acquisition: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km, kcat, Ki) are determined by fitting the data to the appropriate Michaelis-Menten or inhibition equations.

Conclusion

The detailed structural and mechanistic understanding of the Mt KARI active site provides a solid foundation for the rational design of novel anti-tuberculosis drugs. The high-resolution crystal structure reveals key features that can be exploited for inhibitor development, such as the two magnesium ions and the flexible nature of the active site. The availability of robust enzymatic assays and detailed experimental protocols will further accelerate the discovery and optimization of potent and selective Mt KARI inhibitors. Future efforts should focus on leveraging this knowledge to develop compounds with improved pharmacological properties for clinical evaluation.

References

- 1. Crystal structure of Mycobacterium tuberculosis ketol-acid reductoisomerase at 1.0 Å resolution - a potential target for anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Cofactor Requirements of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. As this pathway is absent in humans, Mt KARI represents a promising target for the development of novel anti-tubercular agents. A thorough understanding of the enzyme's cofactor requirements is paramount for inhibitor design and the development of robust screening assays. This technical guide provides a comprehensive overview of the cofactor dependencies of Mt KARI, with a focus on its interactions with the divalent cation Mg²⁺ and the nicotinamide adenine dinucleotide cofactors, NADPH and NADH. We present collated quantitative data on enzyme kinetics, detailed experimental protocols for activity assays, and visualizations of the enzymatic pathway and experimental workflows.

Introduction: The Role of KARI in M. tuberculosis

Mycobacterium tuberculosis KARI (Mt KARI), encoded by the ilvC gene, is the second enzyme in the biosynthetic pathway of valine, leucine, and isoleucine. It catalyzes a two-step reaction: an initial Mg²⁺-dependent alkyl migration of (S)-2-acetolactate to form 3-hydroxy-3-methyl-2-ketobutyrate, followed by an NAD(P)H-dependent reduction of the 2-keto group to yield (R)-2,3-dihydroxy-isovalerate[1][2]. The essentiality of this pathway for M. tuberculosis viability, particularly in the nutrient-limited environment of the host, underscores the potential of Mt KARI as a therapeutic target[1].

Divalent Cation Requirement: The Role of Mg²⁺

The catalytic activity of Mt KARI is strictly dependent on the presence of a divalent cation, with Mg²⁺ being the physiologically relevant cofactor. The isomerization step of the reaction, in particular, has a strict requirement for Mg²⁺[1]. X-ray crystallography studies of Mt KARI have revealed the presence of two magnesium ions in the active site[3]. These ions are crucial for the proper coordination of the substrate and stabilization of the transition state during the alkyl migration.

The importance of magnesium for M. tuberculosis extends beyond its role as an enzymatic cofactor. Studies have shown that M. tuberculosis requires elevated levels of Mg²⁺ for growth in acidic environments, similar to those encountered within the phagosomes of host macrophages. This highlights the critical role of magnesium homeostasis for the bacterium's survival and pathogenesis.

Nicotinamide Cofactor Specificity: NADPH vs. NADH

Class I Mt KARI: A Preference for NADPH

The predominant form of KARI in M. tuberculosis is a Class I enzyme. Class I KARIs are characterized by a shorter amino acid sequence compared to their Class II counterparts found primarily in plants[4]. It is widely reported that the Class I Mt KARI exhibits a strong preference for NADPH as its reducing cofactor[4]. While many oxidoreductases can utilize both NADPH and NADH, Mt KARI's specificity for NADPH is a key characteristic.

A Novel Class II Mt KARI with Dual Cofactor Utilization

Recent research has identified and characterized a new Class II KARI from a Mycobacterium tuberculosis variant (MtKARI-II)[4]. A significant finding from this study is that MtKARI-II can utilize both NADPH and NADH as reducing agents, although it still demonstrates a preference for NADPH[4]. This discovery provides a more nuanced understanding of cofactor specificity within Mt KARI enzymes and may have implications for metabolic flexibility in different strains or under varying physiological conditions.

Quantitative Analysis of Cofactor Dependence

The following tables summarize the available kinetic parameters for both Class I and the novel Class II Mt KARI, providing a quantitative comparison of their interactions with NADPH and NADH.

Table 1: Kinetic Parameters of Mt KARI with the Substrate (S)-2-Acetolactate

| Enzyme | Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mt KARI (Class I) | NADPH | 110 ± 4 | 1.4 ± 0.02 | 12,727 | [4] |

| MtKARI-II (Class II Variant) | NADPH | 250 ± 30 | 2.23 ± 0.1 | 8,920 | [4] |

| MtKARI-II (Class II Variant) | NADH | 488.76 ± 57.04 | 71.5 ± 4.77 | 146,289 | [4] |

Table 2: Kinetic Parameters of MtKARI-II (Class II Variant) with the Intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB)

| Cofactor | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| NADPH | 301.30 ± 7.7 | 201.17 ± 61.39 | 667,677 | [4] |

| NADH | 556.15 ± 137.8 | 79.25 ± 32.88 | 142,498 | [4] |

Note: The unexpectedly high kcat and catalytic efficiency for NADH with acetolactate for the Class II variant, as reported in the source, may warrant further investigation.

Experimental Protocols for Determining Mt KARI Activity

A continuous spectrophotometric assay is commonly employed to determine the kinetic parameters of Mt KARI. This method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH to NADP⁺ or NAD⁺, respectively.

Reagents and Buffers

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Enzyme: Purified Mt KARI (Class I or Class II) at a suitable concentration (e.g., 65 μM for initial characterization)[4].

-

Cofactors:

-

Substrate: (S)-2-acetolactate stock solution (concentrations to be varied around the expected Km).

Assay Procedure

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, MgCl₂, and the nicotinamide cofactor (NADPH or NADH).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C)[4].

-

Initiate the reaction by adding the purified Mt KARI enzyme and mix thoroughly.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for both NADPH and NADH at 340 nm is 6220 M⁻¹cm⁻¹[4].

-

To determine the kinetic parameters (Km and kcat), the initial reaction velocities are measured at varying concentrations of one substrate (e.g., 2-acetolactate) while keeping the concentrations of the other substrates (Mg²⁺ and NADPH/NADH) constant and saturating.

-

The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing Pathways and Workflows

Mt KARI Enzymatic Reaction Pathway

The following diagram illustrates the two-step reaction catalyzed by Mt KARI, highlighting the points of cofactor involvement.

Caption: The two-step reaction catalyzed by Mt KARI.

Experimental Workflow for KARI Kinetic Analysis

This diagram outlines the key steps in the experimental protocol for determining the kinetic parameters of Mt KARI.

Caption: Workflow for KARI enzyme kinetic assay.

Structural Basis of Cofactor Preference

The preference of KARI enzymes for NADPH over NADH is determined by specific structural features within the Rossmann fold of the N-terminal domain, which constitutes the cofactor binding site. The key determinant is the interaction with the 2'-phosphate group of the adenosine ribose moiety of NADPH, which is absent in NADH. In many KARI enzymes, the β2αB loop of the Rossmann fold contains residues that form hydrogen bonds with this 2'-phosphate group, thereby stabilizing the binding of NADPH[5]. While the specific residues in Mt KARI that confer this specificity are a subject of ongoing research, comparative structural analyses with other KARI enzymes provide a strong basis for this mechanism[3][5]. The ability of the recently discovered MtKARI-II to utilize both cofactors suggests a greater flexibility in its cofactor-binding pocket.

Implications for Drug Development

A detailed understanding of the cofactor requirements of Mt KARI is invaluable for the development of novel inhibitors.

-

Assay Development: Knowledge of the optimal concentrations of Mg²⁺ and NADPH is essential for establishing robust and reproducible high-throughput screening assays.

-

Inhibitor Design: Inhibitors can be designed to be competitive with respect to the nicotinamide cofactor. The structural differences in the cofactor binding sites between Mt KARI and human oxidoreductases can be exploited to achieve inhibitor selectivity.

-

Metabolic Context: The bacterium's reliance on NADPH and the intracellular concentrations of both NADPH and NADH are important considerations for the in vivo efficacy of potential inhibitors. The discovery of a dual-cofactor utilizing KARI suggests that targeting both NADPH and NADH binding might be a more effective strategy against certain strains.

Conclusion

Mycobacterium tuberculosis KARI is a Mg²⁺ and predominantly NADPH-dependent enzyme that is a validated target for anti-tubercular drug discovery. While the Class I enzyme exhibits a strong preference for NADPH, the recent characterization of a Class II Mt KARI with dual NADPH/NADH utilization expands our understanding of the metabolic capabilities of this pathogen. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the inhibition of this essential enzyme. Future work should focus on further elucidating the structural determinants of cofactor specificity in both Class I and Class II Mt KARI to guide the rational design of next-generation tuberculosis therapies.

References

- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cofactor specificity motifs and the induced fit mechanism in Class I ketol-acid reductoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Expression and Purification of Recombinant Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the survival of the bacterium but is absent in humans, making KARI an attractive target for the development of novel anti-tuberculosis drugs. The following application notes provide a detailed protocol for the expression of recombinant Mt KARI in Escherichia coli, its purification to homogeneity, and the subsequent characterization of its enzymatic activity.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The diagram below illustrates the role of KARI in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.

Experimental Protocols

The following sections provide a step-by-step guide for the expression and purification of recombinant Mt KARI.

Experimental Workflow Overview

Cloning of M. tuberculosis KARI Gene (Rv3552)

-

Gene Amplification : The ilvC gene (Rv3552) encoding KARI is amplified from M. tuberculosis H37Rv genomic DNA using Polymerase Chain Reaction (PCR). Primers are designed to introduce restriction sites (e.g., NdeI and XhoI) for cloning into a pET expression vector (e.g., pET-28a(+)), which will fuse an N-terminal Hexa-histidine (His6) tag to the recombinant protein.

-

Vector and Insert Preparation : The PCR product and the pET-28a(+) vector are digested with the corresponding restriction enzymes.

-

Ligation : The digested gene and vector are ligated using T4 DNA ligase.

-

Transformation : The ligation mixture is transformed into competent E. coli DH5α cells for plasmid propagation.

-

Screening : Positive clones are selected on LB agar plates containing kanamycin (50 µg/mL). The presence of the insert is confirmed by colony PCR and the sequence is verified by DNA sequencing.

Expression of Recombinant Mt KARI

-

Transformation : The sequence-verified pET-28a-KARI plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Starter Culture : A single colony is used to inoculate 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin. The culture is grown overnight at 37°C with shaking at 200 rpm.

-

Large-Scale Culture : The overnight culture is used to inoculate 1 L of LB broth containing 50 µg/mL kanamycin. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction : Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, typically 16-18°C, for 16-18 hours with shaking to enhance protein solubility.

-

Harvesting : The bacterial cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet is washed with a suitable buffer (e.g., PBS) and can be stored at -80°C until further use.

Purification of Recombinant Mt KARI

3.1. Cell Lysis

-

The frozen cell pellet is thawed on ice and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, and 10 µg/mL DNase I).

-

The cell suspension is incubated on ice for 30 minutes.

-

The cells are further disrupted by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant containing the soluble His-tagged Mt KARI is collected.

3.2. Immobilized Metal Affinity Chromatography (IMAC)

-

Column Equilibration : A Ni-NTA affinity column is equilibrated with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Sample Loading : The clarified lysate is loaded onto the equilibrated column.

-

Washing : The column is washed with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution : The His-tagged Mt KARI is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Fractions are collected and analyzed by SDS-PAGE.

3.3. Ion-Exchange Chromatography (IEX)

-

Buffer Exchange : The fractions from the IMAC containing Mt KARI are pooled and buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0) using a desalting column or dialysis.

-

Column Equilibration : An anion exchange column (e.g., Q-Sepharose) is equilibrated with the low-salt buffer.

-

Sample Loading and Elution : The buffer-exchanged sample is loaded onto the column. The protein is then eluted using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the low-salt buffer). Fractions are collected and analyzed by SDS-PAGE.

3.4. Size-Exclusion Chromatography (SEC)

-

Column Equilibration : A size-exclusion column (e.g., Superdex 200) is equilibrated with the final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Sample Loading and Elution : The purest fractions from the IEX are pooled, concentrated, and loaded onto the size-exclusion column. The protein is eluted isocratically with the storage buffer.

-

Analysis : Fractions containing the purified Mt KARI are identified by SDS-PAGE and pooled. The protein concentration is determined, and the protein is stored at -80°C.

Data Presentation

Purification of Recombinant Mt KARI

The following table summarizes the purification of recombinant Mt KARI from a 1-liter E. coli culture.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |

| Crude Lysate | 800 | 1600 | 2.0 | 100 | 1.0 |

| IMAC (Ni-NTA) | 40 | 1280 | 32.0 | 80 | 16.0 |

| Ion-Exchange (Q-Sepharose) | 15 | 1024 | 68.3 | 64 | 34.2 |

| Size-Exclusion (Superdex 200) | 10 | 880 | 88.0 | 55 | 44.0 |

Note: These values are representative and may vary depending on the specific experimental conditions.

Kinetic Parameters of Mt KARI

| Substrate | Km (µM) | kcat (s-1) |

| (S)-α-acetolactate | 110 ± 4 | 1.4 ± 0.02 |

Data obtained from literature reports.[1]

Mt KARI Enzyme Activity Assay

The activity of Mt KARI is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Reagents

-

Assay Buffer : 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.

-

NADPH Stock Solution : 10 mM in water.

-

Substrate Stock Solution : 100 mM (S)-α-acetolactate in water. The sodium salt of α-acetolactate can be synthesized from methyl acetoxyisobutyrate.

-

Enzyme : Purified recombinant Mt KARI.

Protocol

-

Prepare the reaction mixture in a quartz cuvette by adding the assay buffer, NADPH to a final concentration of 200 µM, and varying concentrations of the substrate, α-acetolactate.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding a known amount of the purified Mt KARI enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).[1]

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[2]

References

Application Notes: High-Throughput Screening Assay for Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors

Introduction